molecular formula C12H18Cl2N2 B7897076 1-(3-Chloro-benzyl)-3-methyl-piperazine hydrochloride

1-(3-Chloro-benzyl)-3-methyl-piperazine hydrochloride

Cat. No.: B7897076
M. Wt: 261.19 g/mol
InChI Key: QQWBHLBZTAZTCA-UHFFFAOYSA-N
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Description

1-(3-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a 3-chloro-benzyl group attached to a piperazine ring, which is further substituted with a methyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the reaction of 3-chloro-benzyl chloride with 3-methyl-piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-benzyl)-3-methyl-piperazine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated or modified piperazine derivatives.

Scientific Research Applications

1-(3-Chloro-benzyl)-3-methyl-piperazine hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Medicine: As a potential lead compound for the development of new therapeutic agents.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-Benzyl-3-methyl-piperazine hydrochloride
  • 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride
  • 1-(3-Bromo-benzyl)-3-methyl-piperazine hydrochloride

Uniqueness: 1-(3-Chloro-benzyl)-3-methyl-piperazine hydrochloride is unique due to the presence of the 3-chloro-benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c1-10-8-15(6-5-14-10)9-11-3-2-4-12(13)7-11;/h2-4,7,10,14H,5-6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWBHLBZTAZTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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